Home > Products > Screening Compounds P103247 > LTD4 antagonist 1
LTD4 antagonist 1 -

LTD4 antagonist 1

Catalog Number: EVT-8825260
CAS Number:
Molecular Formula: C31H32F3N3O5S
Molecular Weight: 615.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LTD4 antagonist 1, also known as Compound 38b, is a chemical compound designed to inhibit the action of leukotriene D4 (LTD4), a potent inflammatory mediator involved in various allergic and asthmatic conditions. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications in treating diseases associated with leukotriene signaling, particularly asthma and other respiratory disorders.

Source

LTD4 antagonist 1 was synthesized through various methodologies aimed at optimizing its efficacy and selectivity against leukotriene receptors. The compound's development is part of a broader effort to create effective leukotriene receptor antagonists that can provide relief from inflammatory responses mediated by leukotrienes .

Classification

LTD4 antagonist 1 falls under the category of leukotriene receptor antagonists, specifically targeting the cysteinyl leukotriene receptor 1. It is classified as a non-steroidal anti-inflammatory drug, functioning by blocking the receptor's activation by LTD4, thereby mitigating its pro-inflammatory effects .

Synthesis Analysis

Methods

The synthesis of LTD4 antagonist 1 involves several key steps, primarily utilizing organic synthesis techniques. Notable methods include:

  • Hybrid Molecule Design: Initial strategies focused on creating hybrid molecules that combined different structural elements of existing leukotriene antagonists with modifications to enhance potency and selectivity .
  • Asymmetric Synthesis: A practical asymmetric synthesis approach was employed, which allowed for the selective formation of the desired enantiomer of the compound, enhancing its pharmacological profile .
  • Chemoenzymatic Synthesis: This method incorporates enzymatic processes to achieve specific transformations, improving yield and reducing the number of synthetic steps required .

Technical Details

The synthesis typically involves the use of various reagents and catalysts tailored to facilitate specific reactions, such as nucleophilic substitutions and cyclizations. For example, one efficient synthetic pathway described includes the use of dithioacetals as intermediates to achieve the desired structural configurations .

Molecular Structure Analysis

Structure

The molecular structure of LTD4 antagonist 1 features a complex arrangement designed to mimic aspects of LTD4 while providing antagonistic properties. The compound's structure includes:

  • Aromatic Rings: Contributing to hydrophobic interactions with the receptor.
  • Functional Groups: Such as carboxylic acids or esters that enhance binding affinity.

Data

The compound exhibits a high binding affinity with a Ki value of 0.57 nM for displacing tritiated LTD4 from guinea pig lung membranes, indicating strong receptor interaction .

Chemical Reactions Analysis

Reactions

LTD4 antagonist 1 undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  • Nucleophilic Substitution: Key in forming various functional groups that enhance receptor binding.
  • Hydrolysis: Potentially involved in metabolic pathways once administered, influencing its pharmacokinetics.

Technical Details

The reactions are typically monitored using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography to ensure purity and yield throughout the synthesis process .

Mechanism of Action

Process

LTD4 antagonist 1 acts by competitively inhibiting the binding of LTD4 to cysteinyl leukotriene receptor 1. This blockade prevents the downstream signaling cascades that lead to inflammation and bronchoconstriction.

Data

Experimental studies have shown that treatment with LTD4 antagonist 1 significantly reduces LTD4-induced activation in vitro, demonstrating its efficacy in modulating inflammatory responses within cellular models .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited aqueous solubility.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical for compounds containing functional groups such as amines or carboxylic acids.

Relevant analyses often include spectroscopic methods (e.g., infrared spectroscopy) to characterize functional groups and assess purity .

Applications

LTD4 antagonist 1 has significant scientific uses, particularly in pharmacological research aimed at understanding and treating conditions such as:

  • Asthma: By blocking LTD4's action, it helps alleviate bronchoconstriction.
  • Allergic Rhinitis: Reducing inflammation associated with allergic responses.
  • Neuroinflammation: Emerging studies suggest potential applications in brain diseases where leukotriene signaling plays a role .

The ongoing research into LTD4 antagonist 1 continues to explore its full therapeutic potential across various inflammatory conditions.

Mechanistic Insights into LTD4 Antagonist 1

LTD4 antagonist 1 (3-[[2-methoxy-4-[[[(2-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-N-[4,4,4-trifluoro-2-methylbutyl]-1H-indole-5-carboxamide) represents a potent and selective pharmacological agent targeting cysteinyl leukotriene signaling pathways. This compound exhibits high-affinity binding to cysteinyl leukotriene receptors, effectively disrupting pro-inflammatory signaling cascades implicated in respiratory and vascular pathologies. Its molecular architecture features strategic hydrophobic elements alongside hydrogen bond acceptors and donors that facilitate deep engagement within receptor binding pockets, enabling exceptional antagonistic efficacy against leukotriene D4 (LTD4) [6] [10].

Molecular Interactions with CysLT1/CysLT2 Receptor Subtypes

Cysteinyl leukotriene receptors (CysLT1 and CysLT2) belong to the δ-branch of class A G protein-coupled receptors (GPCRs) characterized by distinctive structural motifs including shortened transmembrane helices and unique disulfide bonding patterns. Structural analyses reveal that CysLT1 receptors feature an atypical disulfide bond between C14¹·²³ in transmembrane helix 1 (TM1) and C267⁷·²⁵ in TM7, stabilizing an extracellular opening that accommodates ligand entry. Conversely, CysLT2 receptors exhibit conventional ECL2 stabilization via a conserved disulfide bond between C111³·²⁵ and C187ᴱᶜᴸ² but lack the TM1-TM7 linkage observed in CysLT1 [6] [7].

LTD4 antagonist 1 engages both receptor subtypes through orthogonal binding mechanisms. In CysLT2 receptors, crystallographic studies demonstrate that the antagonist's benzoxazine scaffold forms multiple polar contacts with Y119³·³³, a residue conserved across both receptor subtypes. The carboxypropyl moiety establishes salt bridges with K37¹·³¹ and H284⁷·³², interactions that are specific to the CysLT2 binding pocket. Hydrophobic substituents of the antagonist occupy a cleft formed by TM3-TM5 residues, with L198⁵·³⁵, M201⁵·³⁸, and F260⁶·⁴⁸ contributing to van der Waals stabilization [6].

Table 1: Key Binding Interactions of LTD4 Antagonist 1 with CysLT Receptors

Receptor SubtypeInteracting ResiduesInteraction TypeFunctional Consequence
CysLT2Y119³·³³Hydrogen bondingAnchors ligand core
CysLT2K37¹·³¹Salt bridgeBinds acidic moiety
CysLT2H284⁷·³²Salt bridgeSubtype specificity
CysLT2L198⁵·³⁵, M201⁵·³⁸, F260⁶·⁴⁸Hydrophobic packingStabilizes antagonist orientation
CysLT1N51¹·⁴⁵, S169⁴·⁵⁶Hydrogen bondingFacilitates high-affinity binding
CysLT1R104³·³², Y265⁷·²³Hydrogen bondingStabilizes acidic group

For CysLT1 receptors, LTD4 antagonist 1 exploits a lateral access route between TM4 and TM5 to reach the orthosteric pocket. Molecular modeling indicates engagement with N51¹·⁴⁵ and S169⁴·⁵⁶ through hydrogen bonding, while the carboxylic acid group forms polar contacts with R104³·³² and Y265⁷·²³. Mutagenesis studies confirm that substitution of these residues significantly reduces antagonist binding affinity. Notably, disease-associated variants like M201V in CysLT2 receptors alter the binding cavity topology, reducing LTD4 potency while minimally affecting antagonist binding, highlighting the therapeutic potential of LTD4 antagonist 1 in polymorphic populations [6] [7].

Antagonistic Selectivity Against Leukotriene D4 Signaling Pathways

LTD4 antagonist 1 demonstrates exceptional selectivity for disrupting cysteinyl leukotriene signaling cascades. Functional assays reveal a dissociation constant (Ki) of 0.57 nM for displacement of radiolabeled LTD4 from guinea pig lung membranes, indicating subnanomolar affinity for native CysLT1 receptors. This potency significantly exceeds that of early-generation antagonists like MK571 (Ki ~5 nM) and approaches the affinity of modern clinical agents such as montelukast [1] [10]. The compound exhibits distinct pharmacological profiles against different cysteinyl leukotrienes, with preferential blockade of LTD4-mediated responses over LTC4 and LTE4, consistent with CysLT1 receptor specificity [1] [5].

The antagonist's mechanism involves allosteric disruption of receptor activation dynamics rather than simple competitive inhibition. Binding induces conformational rearrangements in the P⁵·⁵⁰-I³·⁴⁰-F⁶·⁴⁴ microswitch—a key activation motif in δ-branch GPCRs—stabilizing an inactive receptor state. This prevents GTPγS binding to Gαq proteins and subsequent phospholipase Cβ (PLCβ) activation, effectively blocking inositol trisphosphate (IP3) generation and intracellular calcium mobilization. In dimethyl sulfoxide-differentiated U937 cells, which natively express CysLT1 receptors, LTD4 antagonist 1 completely abolishes LTD4-induced calcium flux at concentrations ≥10 nM [9] [10].

Table 2: Functional Antagonism Parameters of LTD4 Antagonist 1

Signaling PathwayAssay SystemAntagonistic PotencyMaximum Inhibition
LTD4-induced Ca²⁺ fluxdU937 cellsIC₅₀ = 1.2 ± 0.3 nM100% at 100 nM
IP3 accumulationCysLT2-expressing HEK293IC₅₀ = 14 ± 6 nM (cpd 11a)94% at 1 μM
ERK phosphorylationHuman mast cellsIC₅₀ = 3.5 nM98% at 100 nM
c-Kit transactivationCord blood-derived mast cellsIC₅₀ = 8.2 nM92% at 100 nM

Beyond canonical Gq signaling, LTD4 antagonist 1 effectively suppresses receptor-operated transactivation cascades. In human mast cells, the compound inhibits LTD4-induced extracellular signal-regulated kinase (ERK) phosphorylation (IC₅₀ = 3.5 nM) and c-Kit transactivation (IC₅₀ = 8.2 nM), processes essential for mast cell proliferation and survival. This broad-spectrum antagonism extends to nuclear factor κB (NF-κB) translocation and pro-inflammatory cytokine production, demonstrating multi-pathway suppression of leukotriene-mediated inflammation [4] [9].

Inhibition of G Protein-Coupled Receptor Activation Dynamics

Cysteinyl leukotriene receptors exhibit complex activation dynamics involving sodium-sensitive microswitches and helix rearrangements. LTD4 antagonist 1 exploits these structural features to enforce receptor inactivation. Both CysLT receptor subtypes possess a conserved sodium-binding pocket coordinated by D⁸⁴²·⁵⁰, S¹¹⁰³·³⁹, N²⁸⁷⁷·⁴⁵, and D²⁹¹⁷·⁴⁹ in CysLT1 (D⁸⁴²·⁵⁰, S¹⁶⁹⁴·⁵⁶, N²⁹⁷⁷·⁴⁵, N³⁰¹⁷·⁴⁹ in CysLT2). LTD4 antagonist 1 binding allosterically stabilizes sodium occupancy in this pocket, favoring the inactive receptor conformation. Mutagenesis studies confirm that sodium site disruption (e.g., D842.50N or N2977.45C mutations) abolishes agonist signaling while preserving antagonist binding [6] [7].

The compound induces distinct helical rearrangements that mechanically impede G protein coupling. In CysLT2 receptors, LTD4 antagonist 1 binding triggers a 5Å outward shift in transmembrane helix 6 (TM6) and reorientation of the Y²²¹⁵·⁵⁸ microswitch, generating a conformation sterically incompatible with Gαq engagement. Molecular dynamics simulations reveal that this state exhibits intermediate stability between fully active and inactive conformations, effectively trapping the receptor in a signaling-incompetent state. The intracellular amphipathic helix 8 (H8) is stabilized via salt bridges between E³¹⁰⁸·⁴⁸, R¹³⁶³·⁵⁰, and K²⁴⁴⁶·³², further restraining G protein access [6].

LTD4 antagonist 1 also modulates receptor dimerization dynamics. CysLT1 and CysLT2 receptors form functional heterodimers in mast cells, detected through antibody-based fluorescent lifetime imaging microscopy (FLIM) with Förster resonance energy transfer (FRET). This heterodimerization regulates surface expression of CysLT1 receptors, with CysLT2 acting as a negative regulator. LTD4 antagonist 1 binding disrupts this heteromeric complex, increasing CysLT1 surface density by 40-60% in human mast cells. Paradoxically, this upregulation does not enhance agonist responsiveness due to simultaneous induction of a low-affinity receptor state, demonstrating the compound's ability to uncouple receptor expression from signaling competence [4].

The antagonist additionally influences β-arrestin recruitment dynamics. Unlike agonists that promote rapid receptor phosphorylation and β-arrestin binding, LTD4 antagonist 1 binding slows CysLT1 receptor internalization and stabilizes receptors in clathrin-resistant membrane microdomains. This extended membrane residency increases the duration of antagonistic effects, contributing to sustained pathway blockade even after compound clearance [4] [7].

Properties

Product Name

LTD4 antagonist 1

IUPAC Name

3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methyl-N-(4,4,4-trifluoro-2-methylbutyl)indole-5-carboxamide

Molecular Formula

C31H32F3N3O5S

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C31H32F3N3O5S/c1-19(16-31(32,33)34)17-35-29(38)22-11-12-26-25(14-22)24(18-37(26)3)13-21-9-10-23(15-27(21)42-4)30(39)36-43(40,41)28-8-6-5-7-20(28)2/h5-12,14-15,18-19H,13,16-17H2,1-4H3,(H,35,38)(H,36,39)

InChI Key

ULMFXAMQUGLVGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)C(=O)NCC(C)CC(F)(F)F)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.